N'-[(bicyclo[2.2.1]hept-2-ylacetyl)oxy]-5-chloro-2-methoxybenzenecarboximidamide
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Overview
Description
(Z)-[AMINO(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]AMINO 2-{BICYCLO[2.2.1]HEPTAN-2-YL}ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a bicyclo[2.2.1]heptane ring system, which is known for its rigidity and stability, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]AMINO 2-{BICYCLO[2.2.1]HEPTAN-2-YL}ACETATE typically involves multiple steps. One common approach starts with the preparation of the 5-chloro-2-methoxybenzaldehyde, which is then reacted with an amine to form the corresponding imine. This imine is subsequently reacted with a bicyclo[2.2.1]heptane derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like zinc chloride to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]AMINO 2-{BICYCLO[2.2.1]HEPTAN-2-YL}ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the imine group to an amine.
Substitution: The chlorine atom in the aromatic ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include carboxylic acids, ketones, amines, and substituted aromatic compounds. These products can be further utilized in various chemical syntheses and applications .
Scientific Research Applications
(Z)-[AMINO(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]AMINO 2-{BICYCLO[2.2.1]HEPTAN-2-YL}ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of (Z)-[AMINO(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]AMINO 2-{BICYCLO[2.2.1]HEPTAN-2-YL}ACETATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the targets, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloropyridine: Shares the chlorine and amino functional groups but lacks the bicyclo[2.2.1]heptane ring system.
2-Amino-5-chloro-3-methylbenzoic acid: Similar aromatic structure but different substituents and functional groups.
2-Amino-5-chloro-2’-diphenyl ketone: Contains similar functional groups but different overall structure .
Uniqueness
The uniqueness of (Z)-[AMINO(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]AMINO 2-{BICYCLO[2.2.1]HEPTAN-2-YL}ACETATE lies in its bicyclo[2.2.1]heptane ring system, which imparts rigidity and stability to the molecule. This structural feature makes it distinct from other similar compounds and contributes to its unique chemical and biological properties .
Properties
Molecular Formula |
C17H21ClN2O3 |
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Molecular Weight |
336.8 g/mol |
IUPAC Name |
[(Z)-[amino-(5-chloro-2-methoxyphenyl)methylidene]amino] 2-(2-bicyclo[2.2.1]heptanyl)acetate |
InChI |
InChI=1S/C17H21ClN2O3/c1-22-15-5-4-13(18)9-14(15)17(19)20-23-16(21)8-12-7-10-2-3-11(12)6-10/h4-5,9-12H,2-3,6-8H2,1H3,(H2,19,20) |
InChI Key |
GRGFNMNUSPLRPH-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)/C(=N/OC(=O)CC2CC3CCC2C3)/N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=NOC(=O)CC2CC3CCC2C3)N |
Origin of Product |
United States |
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